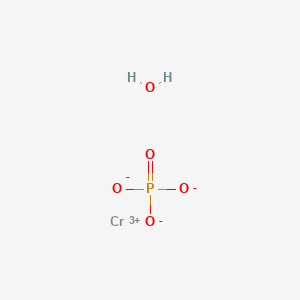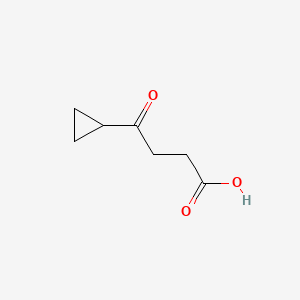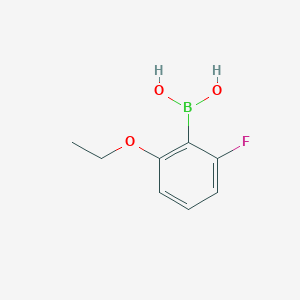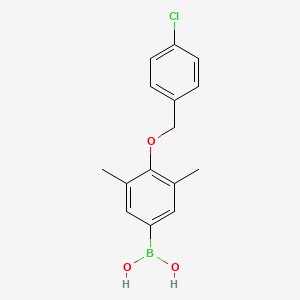
Cadmium iodate
Overview
Description
Cadmium iodate (Cd(IO3)2) is a chemical compound consisting of cadmium and iodate ions
Synthetic Routes and Reaction Conditions:
Slow Evaporation Method: Single crystals of this compound can be obtained by slowly evaporating aqueous solutions of cadmium chloride (CdCl2) and potassium iodate (KIO3).
Hot Mixing Method: Anhydrous this compound can be synthesized by hot mixing concentrated solutions of sodium iodate (NaIO3) and cadmium nitrate (Cd(NO3)2).
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic methods, with careful control of temperature, concentration, and evaporation rates to ensure the formation of high-purity crystals.
Types of Reactions:
Decomposition Reaction: this compound can decompose into cadmium and iodine trioxide (IO3) under certain conditions.
Hydrolysis Reaction: this compound can undergo hydrolysis to form cadmium hydroxide and iodate ions.
Common Reagents and Conditions:
Reagents: Cadmium chloride, potassium iodate, sodium iodate, cadmium nitrate.
Conditions: High temperature, controlled evaporation, aqueous solutions.
Major Products Formed:
Decomposition: Cadmium (Cd) and iodine trioxide (IO3).
Hydrolysis: Cadmium hydroxide (Cd(OH)2) and iodate ions (IO3^-).
Scientific Research Applications
Materials Science: Its crystal structure and optical properties make it suitable for use in nonlinear optical materials.
Environmental Chemistry: Cadmium iodate can be used in wastewater treatment processes to remove heavy metals from contaminated water.
Biomedical Research: Research is ongoing to explore its potential use in medical imaging and drug delivery systems.
Mechanism of Action
The mechanism by which cadmium iodate exerts its effects depends on its specific application:
Nonlinear Optical Materials: this compound exhibits second harmonic generation (SHG) activity, which is used in optical devices to convert laser light into higher frequencies.
Wastewater Treatment: this compound can bind to heavy metal ions, facilitating their removal from wastewater through precipitation or adsorption processes.
Molecular Targets and Pathways Involved:
SHG Activity: The crystal lattice structure of this compound interacts with incoming laser light to produce second harmonic signals.
Heavy Metal Binding: The iodate ions in this compound can form complexes with heavy metal ions, leading to their precipitation or adsorption.
Comparison with Similar Compounds
Bismuth Iodate (Bi(IO3)3): Used in optical materials and environmental applications.
Zinc Iodate (Zn(IO3)2): Used in catalysis and materials science.
Properties
IUPAC Name |
cadmium(2+);diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNOFIZTODKMI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd(IO3)2, CdI2O6 | |
| Record name | cadmium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228536 | |
| Record name | Cadmium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-81-0 | |
| Record name | Cadmium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















